2-氰基-3-苯基丙烷酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

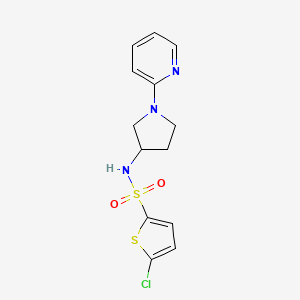

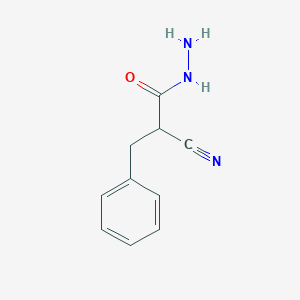

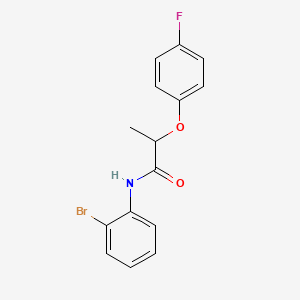

“2-Cyano-3-phenylpropanehydrazide” is a chemical compound with the molecular formula C10H11N3O . It has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da .

Synthesis Analysis

The synthesis of “2-Cyano-3-phenylpropanehydrazide” could potentially involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature could afford the target N-substituted cyanoacetamide compounds .

Molecular Structure Analysis

The molecular structure of “2-Cyano-3-phenylpropanehydrazide” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures of the compound . The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .

Chemical Reactions Analysis

The chemical reactivity of “2-Cyano-3-phenylpropanehydrazide” can be analyzed by looking at its reactions with other compounds. For instance, it can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyano-3-phenylpropanehydrazide” can be analyzed using various methods. For instance, its molecular formula is C10H11N3O, and it has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da .

科学研究应用

Synthesis of Heterocyclic Compounds

2-Cyano-3-phenylpropanehydrazide is used as a precursor in reactions leading to the construction of heterocycles . This includes the synthesis of common heterocyclic compounds as well as uncommon ones such as thiadiazole, oxadiazole, and fused heterocycles . The application of 2-Cyano-3-phenylpropanehydrazide in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization .

Production of Polyfunctional Heterocyclic Compounds

2-Cyano-3-phenylpropanehydrazide can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . This property allows it to react with various reactants, leading to the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

Optoelectronic Applications

2-Cyano-3-phenylpropanehydrazide is used in the study of optoelectronic properties . Parameters such as dipole moment, average polarizability, first molecular hyperpolarizability, thermodynamic properties, vibrational frequencies, infrared and Raman spectra are determined for this molecule .

Dye-Sensitized Solar Cells (DSSC)

2-Cyano-3-phenylpropanehydrazide is one of the most important dyes used in DSSC . It exhibits promising properties for DSSC development due to the D–π–A concept (a donor, a linking group, and an acceptor/anchor group) .

Nonlinear Optical Materials

The average polarizability and first-order molecular hyperpolarizability of 2-Cyano-3-phenylpropanehydrazide indicate that the compound is a good candidate as nonlinear optical materials .

Pharmaceuticals, Materials Science, and Organic Synthesis

作用机制

Target of Action

The primary target of 2-Cyano-3-phenylpropanehydrazide is succinate dehydrogenase (SDH), an enzyme complex that simultaneously participates in both the respiration chain and the tricarboxylic acid (TCA) cycle . SDH is a promising target for fungicides .

Mode of Action

The exact mode of action of 2-Cyano-3-phenylpropanehydrazide It is known that the compound interacts with its target, sdh, and potentially inhibits its function . This interaction and the resulting changes in the enzyme’s activity could lead to the compound’s antifungal effects .

Biochemical Pathways

By targeting SDH, 2-Cyano-3-phenylpropanehydrazide affects the TCA cycle and the respiration chain, both of which are crucial biochemical pathways in organisms .

Pharmacokinetics

The pharmacokinetics of 2-Cyano-3-phenylpropanehydrazide A related compound, cddo, was found to have a maximum concentration (cmax) that increased proportionally with dose . The ADME properties of 2-Cyano-3-phenylpropanehydrazide and their impact on bioavailability remain to be determined.

Result of Action

The molecular and cellular effects of 2-Cyano-3-phenylpropanehydrazide’s Given its potential role as an sdh inhibitor, it may lead to disruptions in energy production and other metabolic processes .

属性

IUPAC Name |

2-cyano-3-phenylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-9(10(14)13-12)6-8-4-2-1-3-5-8/h1-5,9H,6,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSNOQJGXMYIJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-phenylpropanehydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2567845.png)

![2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2567846.png)

![2-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic Acid](/img/structure/B2567848.png)

![6-(4-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2567849.png)

![13-{[3-(Morpholin-4-yl)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2567859.png)

![5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2567861.png)